molecular formula C11H19N5O2 B6151808 tert-butyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate CAS No. 1250999-00-8

tert-butyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

Katalognummer B6151808
CAS-Nummer: 1250999-00-8
Molekulargewicht: 253.3
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“tert-butyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate” is a compound that belongs to the class of triazolopyrazines . It is a white solid with a melting point of 103–105°C . This compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which are considered a significant part of medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . In the case of some products, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo [4,3-a]pyrazine platform . The compound has a variety of substituents in position 3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization and hydrogenation . The cyclization process forms the [1,2,4]triazolo [4,3-a]pyrazine platform, and the hydrogenation process removes the protecting group .


Physical And Chemical Properties Analysis

This compound is a white solid with a melting point of 103–105°C . It is part of the class of triazolopyrazines, which are nitrogen-containing heterocycles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Building Blocks

The [1,2,4]triazolo[4,3-a]pyrazine scaffold serves as a versatile building block in medicinal chemistry. It allows for the creation of focused small molecule libraries that are essential for drug discovery . These libraries can be used to develop compounds with a variety of substituents, which can be further tested for their therapeutic potential.

c-Met Kinase Inhibition

Derivatives of this compound have been explored as potential c-Met kinase inhibitors, which play a crucial role in cancer treatment . The inhibition of c-Met kinase can lead to the development of new anti-tumor drugs, particularly those that exhibit excellent activity against various cancer cell lines.

Genotoxic Impurity Quantification

This compound can also be used in analytical chemistry, particularly in the development of methods for the quantification of genotoxic impurities . Such analytical methods are crucial for ensuring the safety and efficacy of pharmaceuticals.

Antibacterial Activity

Triazolopyrazine derivatives have shown promise in antibacterial applications. They have been studied for their potential to treat bacterial infections, which is increasingly important in the face of rising antibiotic resistance .

Antidiabetic Drug Development

The triazolopyrazine core is a key pharmacophore in the development of antidiabetic drugs. It is notably present in sitagliptin phosphate, a medication used to treat type II diabetes mellitus .

Anti-platelet Aggregation

Compounds based on the triazolopyrazine structure have been investigated for their anti-platelet aggregation properties. This application is significant in the prevention of thrombotic diseases .

Zukünftige Richtungen

The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . The development of the piperazine-fused triazoles, such as this compound, presents both challenges and opportunities . The creation of compound collections containing “privileged scaffolds” like this one may eliminate a number of problems featured by commercial compound libraries .

Wirkmechanismus

Target of Action

The primary targets of this compound are Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . These bacteria are common pathogens that can cause a variety of infections in humans.

Result of Action

The result of the compound’s action is the inhibition of the targeted bacteria, leading to their inability to survive or reproduce. This results in the effective treatment of infections caused by these bacteria .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate involves the reaction of tert-butyl 3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate with ammonia in methanol.", "Starting Materials": [ "tert-butyl 3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate", "ammonia", "methanol" ], "Reaction": [ "Add tert-butyl 3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate and ammonia to methanol.", "Heat the mixture at reflux for several hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with cold methanol and dry under vacuum to obtain tert-butyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate." ] }

CAS-Nummer

1250999-00-8

Produktname

tert-butyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

Molekularformel

C11H19N5O2

Molekulargewicht

253.3

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.